molecular formula C10H21NO B1280022 3-(Azocan-1-yl)propan-1-ol CAS No. 5661-97-2

3-(Azocan-1-yl)propan-1-ol

Cat. No. B1280022
CAS RN: 5661-97-2
M. Wt: 171.28 g/mol
InChI Key: RQYLJRHPYHJWQD-UHFFFAOYSA-N
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Description

The compound "3-(Azocan-1-yl)propan-1-ol" is not directly mentioned in the provided papers, but the papers do discuss various related organic compounds and their synthesis, properties, and applications. These compounds typically contain azole rings, azoxy groups, and are often synthesized through reactions involving amines, alcohols, and azides, which may provide insights into the chemistry of "3-(Azocan-1-yl)propan-1-ol" .

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation, Mannich reactions, and copper-catalyzed alkyne-azide cycloaddition. For example, trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones were transformed into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH4, which suggests a method that could potentially be adapted for the synthesis of "3-(Azocan-1-yl)propan-1-ol" . Additionally, the synthesis of 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones via the Mannich reaction indicates the versatility of this method in creating complex organic molecules with multiple functional groups .

Molecular Structure Analysis

The molecular structures of the compounds studied are characterized using various techniques, including X-ray diffraction and DFT-based descriptors analysis. For instance, the structure of 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol was confirmed by X-ray diffraction . Theoretical investigations of molecular and electronic properties using DFT provide insights into the reactivity and stability of these compounds .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the transformation of functional groups and the formation of complex structures. For example, the transformation of amino groups in aminofurazans to synthesize substituted furazans indicates the reactivity of nitrogen-containing compounds . The synthesis of cyclic ketals from 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol demonstrates the potential for creating bioactive molecules through strategic functional group manipulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as thermal stability, density, and mesomorphic behavior, are important for their potential applications. The synthesized compounds exhibit acceptable densities and thermal stability, with decomposition onset temperatures ranging from 147-228 °C . The mesomorphic properties of copper complexes of 3,3'-(2-hydroxypropane-1,3-diyl)bis(azan-1-yl-1-ylidene)bis(2-(4-alkoxyphenyl)prop-1-en-1-ol) were characterized by DSC, POM, and powder X-ray diffraction, indicating their potential use in liquid crystal applications .

Scientific Research Applications

Antifungal Applications

  • Synthesis and Antifungal Evaluation : A study by Zambrano-Huerta et al. (2019) focused on synthesizing derivatives of propan-2-ol, including 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, and evaluating their antifungal properties. These compounds exhibited high activity against Candida spp. strains, surpassing conventional antifungal drugs like Fluconazole in efficacy (Zambrano-Huerta et al., 2019).

  • Synthesis of Isoxazoles and Dihydroisoxazoles : Research by Chevreuil et al. (2007) involved synthesizing new propan-2-ol derivatives with isoxazole and dihydroisoxazole structures. These compounds demonstrated promising antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2007).

Chemical Synthesis and Characterization

  • Synthesis of Tertiary Amines : Gao et al. (2007) synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for studying their inhibitive performance on carbon steel corrosion. These compounds formed a protective layer on the metal surface, demonstrating potential as anodic inhibitors (Gao et al., 2007).

  • Study of Azolylmethanes : Anderson et al. (1984) conducted structural studies on azolylmethanes, including triazol-1-yl propan-1-ol derivatives. The study provided insights into the crystal structures and solution conformations of these fungicidal compounds (Anderson et al., 1984).

Biological and Environmental Applications

  • Fluorescent Biomarkers Development : A study by Pelizaro et al. (2019) evaluated the toxic effects of certain triazoanilines synthesized from propan-2-ol derivatives. These compounds were explored for their potential as fluorescent biomarkers in biodiesel quality control, demonstrating low acute toxicity in various biological models (Pelizaro et al., 2019).

  • Photocatalytic Hydrogen Production : López-Tenllado et al. (2017) investigated the use of propan-2-ol as a sacrificial agent for hydrogen photocatalytic production on metal/TiO2 systems. The study highlighted the potential of propan-2-ol in enhancing hydrogen production rates (López-Tenllado et al., 2017).

properties

IUPAC Name

3-(azocan-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c12-10-6-9-11-7-4-2-1-3-5-8-11/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYLJRHPYHJWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489029
Record name 3-(Azocan-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azocan-1-yl)propan-1-ol

CAS RN

5661-97-2
Record name 3-(Azocan-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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